Cas no 158690-56-3 (2-((Tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate)

2-((Tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate is a protected amino sulfonate ester commonly used in organic synthesis and peptide chemistry. The tert-butoxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it valuable for stepwise reactions. The tosylate (4-methylbenzenesulfonate) moiety serves as an effective leaving group, facilitating nucleophilic substitution reactions. This compound is particularly useful in the synthesis of complex molecules, where controlled functionalization of amines is required. Its well-defined reactivity and compatibility with a range of reaction conditions make it a reliable intermediate for pharmaceutical and materials science applications. Proper handling under inert conditions is recommended to preserve its integrity.
2-((Tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate structure
158690-56-3 structure
Product Name:2-((Tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
CAS No:158690-56-3
MF:C14H21NO5S
MW:315.385243177414
MDL:MFCD07776965
CID:108976
PubChem ID:10781634
Update Time:2025-06-10

2-((Tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate Chemical and Physical Properties

Names and Identifiers

    • 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
    • 2-(tert-Butoxycarbonylamino)ethyl 4-methylbenzenesulfonate
    • 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 4-methylbenzenesulfonate
    • Carbamic acid,N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[2-(tosyloxy)ethyl]carbamate
    • [2-(tert-butyloxycarbonylamino)ethyl] toluene-4-sulphonate
    • 2-(BOC-amino)ethyl tosylate
    • 2-tert-butoxycarbonylaminoethyl 4-toluenesulfonate
    • AmbkkkkK110
    • N-t-BOC-[2-(p-toluenesulfonyloxy)ethylamine]
    • O-tosyl-N-Boc-ethanolamine
    • QC-2227
    • toluene-4-sulfonic acid 2-tert-butoxycarbonylamino-ethyl ester
    • 2-([[(1,1-Dimethylethyl)oxy]carbonyl]amino)ethyl 4-methylbenzenesulfonate
    • tert-butyl N-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}carbamate
    • OWNIGLWHXOENAA-UHFFFAOYSA-N
    • NE53859
    • ST24039026
    • 2-(tert-Butyloxycarbonylamino)ethyl Tosylate
    • 2-(tert-butyloxycarbon
    • AKOS015909305
    • 2-(tert-butyloxycarbonylamino)-ethyl tosylate
    • 2-((tert-Butoxycarbonyl)amino)ethyl4-methylbenzenesulfonate
    • tert-butyl n-(2-(tosyloxy)ethyl)carbamate
    • 158690-56-3
    • FT-0650923
    • AMY4997
    • W11059
    • EN300-75497
    • DTXSID20444861
    • 2-[(tert-Butoxycarbonyl)amino]ethyl 4-methylbenzenesulfonate
    • 2-(Boc-amino)ethyl 4-methylbenzenesulfonate
    • SCHEMBL791306
    • AS-54919
    • MFCD07776965
    • 1,1-Dimethylethyl N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]carbamate
    • 2-(tert-butoxy-carbonylamino)ethyl 4-methylbenzenesulfonate
    • Tert-butyln-[2-(tosyloxy)Ethyl]carbamate
    • XR997T69PA
    • SY032051
    • CS-0148612
    • A855775
    • 2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl 4-methylbenzenesulfonate
    • 2-[(tert-Butoxycarbonyl)amino]ethyl 4-methylbenzene-1-sulfonate
    • N-Boc-2-aminoethyl 4-Methylbenzenesulfonate
    • Carbamic acid, N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester
    • Tert-Butyl N-[2-(Tos
    • 2-((Tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
    • MDL: MFCD07776965
    • Inchi: 1S/C14H21NO5S/c1-11-5-7-12(8-6-11)21(17,18)19-10-9-15-13(16)20-14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16)
    • InChI Key: OWNIGLWHXOENAA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCCNC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 315.11400
  • Monoisotopic Mass: 315.11404394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90.1
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.189±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 461.949 ℃ at 760 mmHg
  • Solubility: Very slightly soluble (0.16 g/l) (25 º C),
  • PSA: 90.08000
  • LogP: 3.69670

2-((Tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate Security Information

  • Storage Condition:Sealed in dry,2-8°C

2-((Tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-((Tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate Production Method

2-((Tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate Suppliers

Amadis Chemical Company Limited
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(CAS:158690-56-3)2-((Tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
Order Number:A855775
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:56
Price ($):363.0
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Additional information on 2-((Tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate

Introduction to 2-((Tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate (CAS No. 158690-56-3) and Its Applications in Modern Chemical Research

2-((Tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, identified by the CAS number 158690-56-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a tert-butoxycarbonyl (Boc) protected amino group and an ethyl chain terminated with a 4-methylbenzenesulfonate moiety, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.

The Boc protecting group is a cornerstone in peptide synthesis, providing stability under various reaction conditions while allowing for selective deprotection when desired. The presence of the 4-methylbenzenesulfonate group enhances the solubility of the compound in polar solvents, making it particularly useful in aqueous-based reactions. These characteristics have positioned this compound as a key building block in the synthesis of complex biomolecules, including peptidomimetics and sulfonamide-based drugs.

In recent years, there has been a surge in research focused on sulfonamide derivatives due to their broad spectrum of biological activities. The 4-methylbenzenesulfonate moiety, in particular, has been extensively studied for its role in modulating enzyme inhibition and receptor binding. For instance, sulfonamides are well-known for their antimicrobial and anti-inflammatory properties, with several FDA-approved drugs incorporating this scaffold. The incorporation of the Boc-aminoethyl group into these molecules allows for further functionalization, enabling researchers to fine-tune pharmacokinetic profiles and enhance drug-like properties.

One of the most compelling applications of 2-((Tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate is in the development of targeted therapies for neurological disorders. Recent studies have demonstrated that sulfonamide-based compounds can interact with specific neurotransmitter receptors, offering potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. The Boc-protection ensures that the amino group remains inert during initial synthetic steps, allowing for sequential functionalization without unwanted side reactions. This level of control is crucial in medicinal chemistry, where even minor structural modifications can significantly impact biological activity.

The compound's utility extends beyond pharmaceuticals into materials science and agrochemicals. The combination of the 4-methylbenzenesulfonate group and the flexible ethyl chain provides a scaffold that can be modified to create novel polymers with enhanced thermal stability or to develop herbicides with improved environmental profiles. Researchers are exploring how variations in this structure can lead to materials with tailored properties, such as biodegradability or photochemical reactivity.

Advances in computational chemistry have further accelerated the use of 2-((Tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate in drug discovery. Molecular modeling studies indicate that this compound can be engineered to fit specific binding pockets within target proteins, providing insights into potential drug interactions. By leveraging machine learning algorithms, scientists can predict how slight modifications to the Boc-aminoethyl 4-methylbenzenesulfonate core will affect binding affinity and metabolic stability, streamlining the drug development process.

The synthesis of this compound typically involves multi-step organic transformations, beginning with the preparation of the sulfonate ester followed by selective protection of the amino group with a tert-butoxycarbonyl (Boc) group. Recent innovations in catalytic methods have enabled more efficient synthetic routes, reducing reaction times and improving yields. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the ethyl chain while maintaining high selectivity.

In conclusion, 2-((Tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate (CAS No. 158690-56-3) represents a versatile and highly functional compound with broad applications across multiple scientific disciplines. Its unique structural features make it indispensable in pharmaceutical research, particularly for developing sulfonamide-based therapeutics targeting neurological and inflammatory diseases. As synthetic methodologies continue to evolve, this compound will undoubtedly play an increasingly critical role in advancing both academic research and industrial applications.

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(CAS:158690-56-3)2-((Tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
A855775
Purity:99%
Quantity:100g
Price ($):363.0
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